Cas no 870064-12-3 (2-(pyridin-3-yloxy)pyridine-3-carbonitrile)
2-(pyridin-3-yloxy)pyridine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinecarbonitrile, 2-(3-pyridinyloxy)-
- 870064-12-3
- Z90130876
- 2-(pyridin-3-yloxy)nicotinonitrile
- SCHEMBL3287938
- 2-(Pyridin-3-yloxy)-nicotinonitrile
- AKOS009003668
- YIOGEUQHCXNXNP-UHFFFAOYSA-N
- STL416185
- 2-pyridin-3-yloxypyridine-3-carbonitrile
- F6619-9057
- 2-(pyridin-3-yloxy)pyridine-3-carbonitrile
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- Inchi: 1S/C11H7N3O/c12-7-9-3-1-6-14-11(9)15-10-4-2-5-13-8-10/h1-6,8H
- InChI Key: YIOGEUQHCXNXNP-UHFFFAOYSA-N
- SMILES: O(C1C(C#N)=CC=CN=1)C1C=NC=CC=1
Computed Properties
- Exact Mass: 197.058911855Da
- Monoisotopic Mass: 197.058911855Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 58.8Ų
2-(pyridin-3-yloxy)pyridine-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6619-9057-2μmol |
2-(pyridin-3-yloxy)pyridine-3-carbonitrile |
870064-12-3 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6619-9057-5μmol |
2-(pyridin-3-yloxy)pyridine-3-carbonitrile |
870064-12-3 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6619-9057-10μmol |
2-(pyridin-3-yloxy)pyridine-3-carbonitrile |
870064-12-3 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6619-9057-20μmol |
2-(pyridin-3-yloxy)pyridine-3-carbonitrile |
870064-12-3 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6619-9057-1mg |
2-(pyridin-3-yloxy)pyridine-3-carbonitrile |
870064-12-3 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6619-9057-2mg |
2-(pyridin-3-yloxy)pyridine-3-carbonitrile |
870064-12-3 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6619-9057-3mg |
2-(pyridin-3-yloxy)pyridine-3-carbonitrile |
870064-12-3 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6619-9057-4mg |
2-(pyridin-3-yloxy)pyridine-3-carbonitrile |
870064-12-3 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6619-9057-5mg |
2-(pyridin-3-yloxy)pyridine-3-carbonitrile |
870064-12-3 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6619-9057-10mg |
2-(pyridin-3-yloxy)pyridine-3-carbonitrile |
870064-12-3 | 10mg |
$118.5 | 2023-09-07 |
2-(pyridin-3-yloxy)pyridine-3-carbonitrile Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 2-(pyridin-3-yloxy)pyridine-3-carbonitrile
Professional Introduction to 2-(pyridin-3-yloxy)pyridine-3-carbonitrile (CAS No. 870064-12-3)
2-(pyridin-3-yloxy)pyridine-3-carbonitrile, identified by the CAS number 870064-12-3, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The unique structural features of this molecule, particularly the presence of both an oxygenated pyridine ring and a nitrile group, make it a promising candidate for further exploration in medicinal chemistry.
The chemical structure of 2-(pyridin-3-yloxy)pyridine-3-carbonitrile consists of two interconnected pyridine rings, one of which is modified with an oxygen-containing side chain. This configuration not only enhances the compound's solubility in polar solvents but also introduces additional sites for interaction with biological targets. The nitrile group at the 3-position of the second pyridine ring further contributes to its reactivity and potential pharmacological properties.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyridine scaffolds. Pyridine derivatives have shown remarkable efficacy in treating various diseases, including cancer, infectious diseases, and neurological disorders. The dual functionality of 2-(pyridin-3-yloxy)pyridine-3-carbonitrile, with both the oxygenated pyridine ring and the nitrile group, positions it as a versatile building block for designing molecules with enhanced pharmacological activity.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, particularly cancer. Researchers have been exploring pyridine-based inhibitors as potent tools to modulate kinase activity. The structural features of 2-(pyridin-3-yloxy)pyridine-3-carbonitrile suggest that it could interact with the active sites of kinases, thereby inhibiting their function and potentially reversing disease progression.
In addition to its kinase inhibition properties, 2-(pyridin-3-yloxy)pyridine-3-carbonitrile has also shown promise in other therapeutic areas. For instance, studies have indicated that it may possess antimicrobial properties, making it a candidate for developing new antibiotics to combat drug-resistant bacteria. The compound's ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways could provide a novel approach to treating infections.
The synthesis of 2-(pyridin-3-yloxy)pyridine-3-carbonitrile involves a series of well-established organic reactions, including nucleophilic substitution and cyanation. The precise control of reaction conditions is crucial to achieving high yields and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the synthesis process and improve efficiency.
The pharmacokinetic profile of 2-(pyridin-3-yloxy)pyridine-3-carbonitrile is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted by the body is essential for optimizing its therapeutic potential. Preclinical studies have begun to shed light on these aspects, providing valuable insights into its bioavailability and potential side effects.
The development of new drug candidates is often a lengthy and complex process involving multiple stages of research and testing. However, the unique properties of 2-(pyridin-3-yloxy)pyridine-3-carbonitrile offer hope that it may accelerate this process by serving as a lead compound for further optimization. By modifying its structure based on initial findings from preclinical studies, researchers can design derivatives with improved efficacy and reduced toxicity.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in predicting the interactions between 2-(pyridin-3-yloxy)pyridine-3-carbonitrile and biological targets, thereby guiding the design of more effective therapeutic agents. These simulations help researchers identify key binding residues and optimize the compound's pharmacophore for maximum potency.
In conclusion, 2-(pyridin-3-yloxy strong>) < strong > < strong > < strong > < strong > < strong > < strong > < strong > < strong > < em/py rid ine - carboni tr ile (CAS No. 870064-12.) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable asset in the search for new therapeutic agents. As research continues to uncover its potential applications, this compound is poised to play a crucial role in addressing some of today's most pressing medical challenges.
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